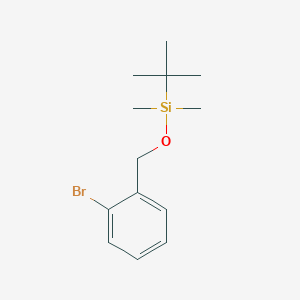
(2-Bromobenzyloxy)tert-butyldimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a bromobenzyl group attached to a tert-butyl dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
2-Bromobenzyl alcohol+tert-butyl dimethylsilyl chloride→((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane+HCl
Industrial Production Methods: While specific industrial production methods for ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl derivatives without the bromine atom.
科学研究应用
Chemistry: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis processes.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a bromobenzyl group into molecules can enhance their biological activity or modify their pharmacokinetic properties.
Industry: In the industrial sector, ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane can be used in the production of specialty chemicals, polymers, and advanced materials. Its role as a building block in the synthesis of complex molecules makes it valuable in material science and nanotechnology.
作用机制
The mechanism of action of ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. Additionally, the tert-butyl dimethylsilyl group can serve as a protecting group for alcohols, preventing unwanted reactions during multi-step synthesis processes.
相似化合物的比较
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (4-Bromobenzyl)oxy(tert-butyl)dimethylsilane
Comparison: ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the 2-bromobenzyl group, which provides specific reactivity and steric properties. Compared to (3-Bromopropoxy)-tert-butyldimethylsilane and (2-Bromoethoxy)-tert-butyldimethylsilane, the 2-bromobenzyl group offers different electronic and steric effects, influencing the compound’s reactivity and applications. The presence of the aromatic ring in ((2-Bromobenzyl)oxy)(tert-butyl)dimethylsilane also distinguishes it from other similar compounds, providing unique opportunities for further functionalization and application in organic synthesis.
属性
分子式 |
C13H21BrOSi |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
(2-bromophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9H,10H2,1-5H3 |
InChI 键 |
FVIYZRQNZACNMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


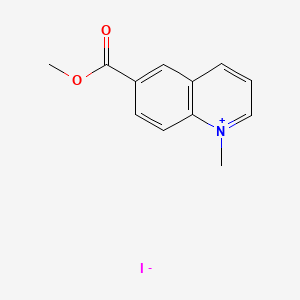
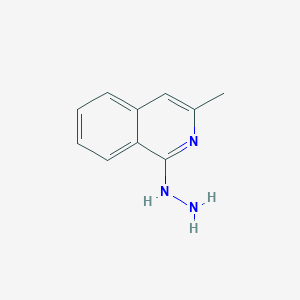
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
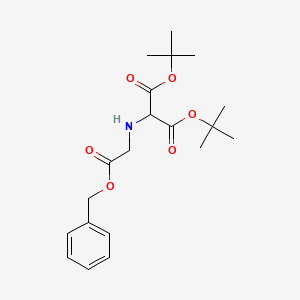
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
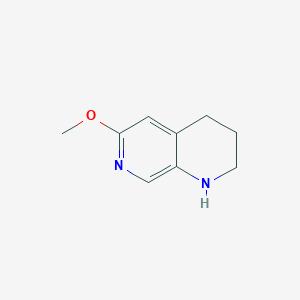
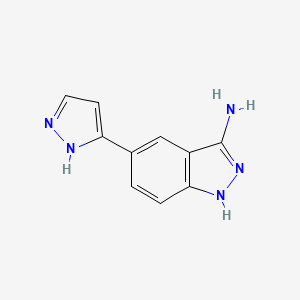
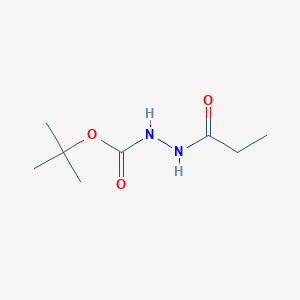

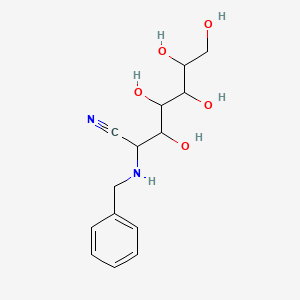

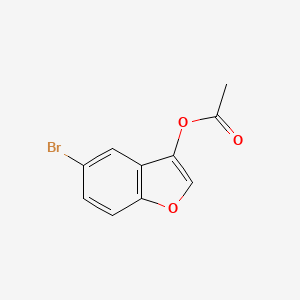
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
